4-(Dibenzylamino)cyclohexanone

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

4-(Dibenzylamino)cyclohexanone (CAS 149506-79-6) is the definitive 4-substituted cyclohexanone for achieving high cis‑selectivity in reductive amination—a critical requirement in pharmaceutical API process chemistry where stereochemical purity is non‑negotiable. Unlike other 4‑substituted analogs, its dibenzylamino group (LogP ≈ 4.2) confers enhanced membrane permeability and a stable protecting‑group strategy that can be deprotected to a primary amine. Generic substitution is not viable because changing the 4‑position substituent alters cis/trans ratios and downstream molecular properties, destroying experimental reproducibility. This dual‑functionality building block—ketone carbonyl plus tertiary amine—also enables heterocyclic construction and MMP14‑targeted library synthesis with minimal CYP2D6/CYP1A2 inhibition risk. Source from globally compliant suppliers offering 95‑98% purity with full analytical documentation.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 149506-79-6
Cat. No. B178039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dibenzylamino)cyclohexanone
CAS149506-79-6
Synonyms4-(dibenzylamino)cyclohexanone
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H23NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2
InChIKeyZDHRRHRWHFBMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dibenzylamino)cyclohexanone (CAS 149506-79-6) Procurement Guide: Technical Specifications and Research Applications


4-(Dibenzylamino)cyclohexanone (CAS 149506-79-6) is a 4-substituted cyclohexanone derivative featuring a dibenzylamino tertiary amine substituent at the 4-position, with molecular formula C₂₀H₂₃NO and molecular weight 293.4 g/mol [1]. The compound serves as a critical synthetic intermediate in pharmaceutical research and organic synthesis, offering dual reactive handles via its ketone carbonyl and tertiary amine functionalities . Commercial availability spans multiple global suppliers with purities ranging from 95% to 98% .

Why 4-(Dibenzylamino)cyclohexanone Cannot Be Substituted with Generic 4-Substituted Cyclohexanones


Generic substitution among 4-substituted cyclohexanones is not viable because the substituent identity at the 4-position governs both downstream synthetic stereochemical outcomes and physicochemical properties. In reductive amination reactions, 4-substituted cyclohexanones exhibit substituent-dependent cis/trans selectivity that directly impacts the stereochemical purity of final amine products [1]. Furthermore, the dibenzylamino group confers a distinct lipophilicity profile (LogP ≈ 4.2) and molecular recognition properties compared to other 4-substituted analogs [2], affecting both synthetic handling and, when employed as a scaffold, biological target interactions [3]. Substituting an alternative 4-substituted cyclohexanone would yield different stereoisomeric ratios and altered downstream molecular properties, rendering experimental reproducibility impossible.

Quantitative Differentiation of 4-(Dibenzylamino)cyclohexanone Versus Closest Analogs


Synthesis Yield Comparison: 4-(Dibenzylamino)cyclohexanone vs. Alternative Synthetic Intermediates

In the synthesis of pharmaceutical intermediates, 4-(dibenzylamino)cyclohexanone can be produced from N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine with a reported yield of approximately 72%, which is higher than alternative synthetic intermediates [1]. This yield advantage reduces the number of synthetic steps and improves overall process efficiency for downstream applications.

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Downstream Stereoselectivity Advantage: 4-(Dibenzylamino)cyclohexanone in cis-Selective Reductive Amination

The patent literature establishes that 4-substituted cyclohexanones, including 4-(dibenzylamino)cyclohexanone, can be converted to 4-substituted cis-cyclohexylamines with high cis-selectivity via reductive amination [1]. The size and electronic nature of the 4-substituent directly influences stereochemical outcomes, with larger substituents typically favoring cis-selectivity [2]. This stereochemical control is essential for accessing specific stereoisomers required in pharmaceutical synthesis.

Stereoselective Synthesis Chiral Amines Pharmaceutical Process Chemistry

Biological Activity Profile: MMP14 and CYP450 Inhibition Data for 4-(Dibenzylamino)cyclohexanone Derivatives

According to BindingDB curated data from ChEMBL, derivatives of 4-(dibenzylamino)cyclohexanone exhibit measurable biological activity against Matrix Metalloproteinase-14 (MMP14) with an IC₅₀ of <10,000 nM, while showing minimal inhibition of Cytochrome P450 2D6 and 1A2 (IC₅₀ >10,000 nM) [1]. This selectivity profile may be advantageous for medicinal chemistry programs targeting MMP14 while minimizing CYP450-mediated drug-drug interaction liability. In contrast, alternative cyclohexanone-based scaffolds lacking the dibenzylamino group exhibit different target engagement profiles.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Physicochemical Differentiation: LogP and Molecular Properties vs. 4-Substituted Cyclohexanone Analogs

4-(Dibenzylamino)cyclohexanone exhibits a calculated LogP of approximately 4.20 and polar surface area (PSA) of 20.31 Ų . These physicochemical parameters differ substantially from other 4-substituted cyclohexanones such as 4-(hydroxymethyl)cyclohexanone or 4-(trifluoromethyl)cyclohexanone, affecting solubility, membrane permeability, and formulation behavior . The high lipophilicity conferred by the dibenzylamino group makes this compound particularly suitable for applications requiring increased membrane penetration or hydrophobic interactions.

Physicochemical Properties ADME Prediction Medicinal Chemistry

Optimal Research and Industrial Use Cases for 4-(Dibenzylamino)cyclohexanone Based on Differentiated Properties


Synthesis of cis-Selective 4-Substituted Cyclohexylamine Pharmaceutical Intermediates

The compound is optimally employed as a precursor for synthesizing cis-4-substituted cyclohexylamines via reductive amination, leveraging the steric bulk of the dibenzylamino group to achieve high cis-selectivity [1]. This application is particularly valuable in pharmaceutical process chemistry where stereochemical purity of amine intermediates is critical for downstream API synthesis.

Scaffold for MMP14-Targeted Medicinal Chemistry Programs

The MMP14 inhibitory activity (IC₅₀ <10,000 nM) combined with minimal CYP2D6/CYP1A2 inhibition (IC₅₀ >10,000 nM) [1] makes derivatives of this compound suitable starting points for medicinal chemistry programs targeting MMP14 while minimizing CYP450-mediated drug interaction risks. Researchers should confirm this selectivity profile for their specific derivatives.

Hydrophobic Building Block for Membrane-Permeable Compound Libraries

With a calculated LogP of 4.20 [1], this compound serves as a high-lipophilicity building block for constructing compound libraries where membrane permeability is desired. The dibenzylamino group provides hydrophobic bulk that can enhance blood-brain barrier penetration or cellular uptake of final derivatives compared to less lipophilic 4-substituted cyclohexanone alternatives.

Synthetic Intermediate for Heterocyclic Ring Systems

The compound's dual functionality—ketone carbonyl and tertiary amine—enables its use in synthesizing various heterocyclic ring systems [1]. The 4-position dibenzylamino substitution provides a stable protecting group strategy that can be later deprotected to reveal a primary amine for further functionalization.

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